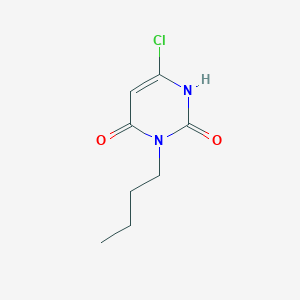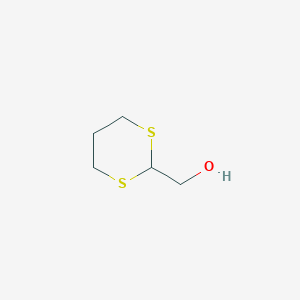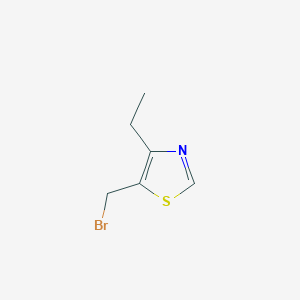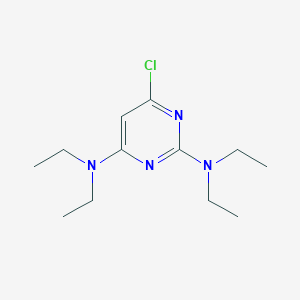
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine is a pyrimidine derivative known for its unique chemical structure and potential applications in various fields. Pyrimidine derivatives are widely studied due to their significant biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-diaminopyrimidine with ethylating agents under controlled conditions to achieve the desired tetraethyl substitution .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and ethylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
化学反应分析
Types of Reactions
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of trifluoroacetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
6-Chloro-N,N-dimethylpyrimidin-4-amine: Similar in structure but with dimethyl instead of tetraethyl substitution.
6-Chloropyrimidine-2,4-diamine: Lacks the ethyl groups, making it less bulky and potentially less active in certain applications.
Uniqueness
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine is unique due to its tetraethyl substitution, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature may contribute to its distinct biological activities and potential as a lead compound in drug discovery .
属性
CAS 编号 |
10244-23-2 |
|---|---|
分子式 |
C12H21ClN4 |
分子量 |
256.77 g/mol |
IUPAC 名称 |
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H21ClN4/c1-5-16(6-2)11-9-10(13)14-12(15-11)17(7-3)8-4/h9H,5-8H2,1-4H3 |
InChI 键 |
CMHRCTUAQQYJFU-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=NC(=N1)N(CC)CC)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-1H-benzo[d]imidazole-2-sulfonyl chloride](/img/structure/B8612219.png)

![2-(Methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8612231.png)
![8-Chloro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]cinnolin-3-one](/img/structure/B8612240.png)
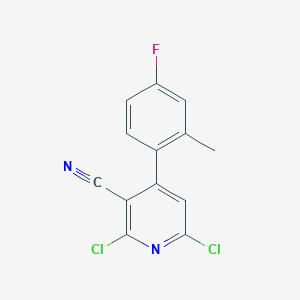
![2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B8612249.png)
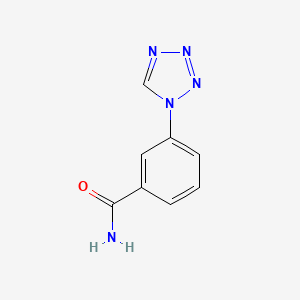
![3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one](/img/structure/B8612260.png)
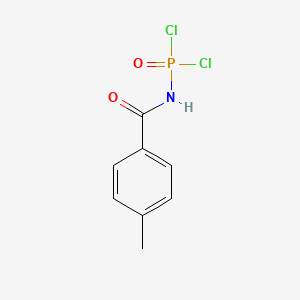
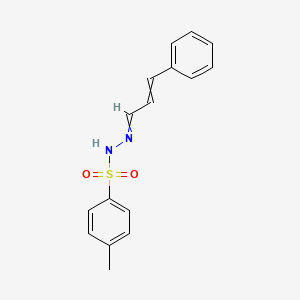
![4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-yl)benzoic acid](/img/structure/B8612287.png)
